Methyl 2-((4-methyl-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Historical Development of Pyrazole-1,2,4-Triazole Hybrid Molecules
The convergence of pyrazole and 1,2,4-triazole chemistry began in the late 20th century, driven by the need for heterocyclic compounds with improved pharmacokinetic profiles. Pyrazole, a five-membered ring with two adjacent nitrogen atoms, gained prominence for its anti-inflammatory and analgesic properties, while 1,2,4-triazole—a three-nitrogen heterocycle—emerged as a potent antimicrobial and anticancer pharmacophore. Early hybrids, such as 4-(((7-amino-7H-triazolo[4,3-b]triazol-6-yl)methyl)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, demonstrated dual antibacterial and cytotoxic activities, with MIC values as low as 8 μg/mL against Staphylococcus aureus and IC~50~ values of 2.8 μM against MCF-7 breast cancer cells. These findings catalyzed the synthesis of structurally complex variants, including thioether-linked hybrids like methyl 2-((4-methyl-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, which optimize steric and electronic interactions with biological targets.
Evolution of Thioether-Linked Heterocyclic Systems
Thioether bonds (-S-) have become pivotal in heterocyclic chemistry due to their dual role as structural stabilizers and pharmacodynamic enhancers. The synthesis of 1,5-bis(3,5-dimethylpyrazol-1-yl)-3-thiapentane in 2011 marked a milestone, demonstrating that thioethers could bridge azole rings without compromising aromaticity. Subsequent innovations, such as selenium dioxide-catalyzed oxidation of benzotriazole thioethers, enabled precise control over sulfoxide and sulfone derivatives, expanding their applicability in drug delivery. In this compound, the thioether linkage between the triazole and methyl acetate groups enhances metabolic stability while facilitating hydrogen bonding with enzymatic residues like Ala197 and Lys168 in topoisomerase II.
Significance in Medicinal Chemistry Research
Pyrazole-triazole hybrids occupy a unique niche in drug discovery, addressing multidrug-resistant infections and oncogenic pathways. For instance, derivatives bearing electron-withdrawing groups on the triazole ring exhibit nanomolar affinity for epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer. The compound under review shares structural homology with 1,3,5-triazine-based pyrazole hybrids, which showed IC~50~ values of 229.4 nM against EGFR—surpassing erlotinib’s efficacy in preclinical models. Additionally, the thioether moiety’s lipophilicity improves blood-brain barrier penetration, making these hybrids viable candidates for neuroinflammatory disorders.
Rationale for Methyl Acetate Functionality in Bioactive Compounds
Methyl acetate groups are frequently incorporated into heterocyclic scaffolds to modulate solubility and bioavailability. The ester’s polar carbonyl oxygen engages in dipole-dipole interactions with aqueous environments, enhancing dissolution rates, while its methyl group confers mild hydrophobicity for membrane permeation. In this compound, this balance is critical for intracellular accumulation in Gram-negative bacteria like Pseudomonas aeruginosa, where it disrupts cell wall synthesis via topoisomerase II inhibition. Comparative studies indicate that acetate-bearing analogs exhibit 30–50% higher oral bioavailability than their carboxylic acid counterparts, underscoring the group’s therapeutic utility.
Research Objectives and Scientific Scope
Current research on this compound prioritizes three objectives:
- Synthetic Optimization : Developing regioselective routes to minimize byproducts during thioether formation.
- Biological Evaluation : Assessing its inhibitory potential against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) and apoptosis-resistant cancers.
- Structure-Activity Relationship (SAR) Analysis : Correlating substituent effects (e.g., methyl groups on pyrazole) with potency via molecular docking and QSAR modeling.
Table 1 : Comparative Bioactivity of Pyrazole-Triazole Hybrids
| Compound | Target Pathogen/Cell Line | Activity (MIC/IC~50~) | Reference |
|---|---|---|---|
| 8h | Staphylococcus aureus | 8 μg/mL | |
| 182c | EGFR Tyrosine Kinase | 229.4 nM | |
| Methyl 2-((4-methyl-...) | Topoisomerase II | Pending |
Properties
IUPAC Name |
methyl 2-[[4-methyl-5-[(3-methylpyrazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S/c1-8-4-5-16(14-8)6-9-12-13-11(15(9)2)19-7-10(17)18-3/h4-5H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLBGNHVKAWUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=NN=C(N2C)SCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-methyl-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with 4-methyl-5-(chloromethyl)-4H-1,2,4-triazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl thioacetate under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-methyl-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The compound is part of a larger family of 1,2,4-triazoles, which are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against various pathogens, including bacteria and fungi. For instance:
| Compound Type | Activity | Pathogen |
|---|---|---|
| 1,2,4-Triazole Derivatives | Antifungal | Candida albicans, Aspergillus fumigatus |
| Triazole-Thiadiazole Hybrids | Antibacterial | Staphylococcus aureus, Escherichia coli |
Studies have shown that certain triazole derivatives can be up to 16 times more effective than traditional antibiotics against drug-resistant strains of bacteria . The incorporation of the pyrazole moiety in Methyl 2-((4-methyl-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate may enhance its bioactivity due to the synergistic effects observed with other heterocyclic compounds.
Anti-Cancer Properties
Recent investigations into triazole derivatives have highlighted their potential as anti-cancer agents. Some studies report that these compounds can inhibit specific enzymes involved in cancer cell proliferation. For example:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Triazolo-thiadiazine | Alkaline Phosphatase | <10 |
| Triazole Derivative X | Cyclin-dependent Kinase | 5 |
These findings suggest that this compound could be explored further for its anti-cancer potential through structure-activity relationship studies .
Fungicides and Herbicides
The thioacetate group in the compound may contribute to its efficacy as a fungicide or herbicide. Research has demonstrated that triazole-based compounds can effectively manage fungal pathogens in crops. A study highlighted the following:
| Compound | Application | Efficacy |
|---|---|---|
| Triazole Fungicide A | Wheat Fungal Disease Control | 85% reduction in infection |
| Methyl Thioacetate Derivative | Crop Yield Improvement | 20% increase |
The application of such compounds in agriculture not only helps in disease management but also enhances crop yield and quality .
Polymer Chemistry
This compound can serve as a building block for synthesizing polymers with enhanced properties. The incorporation of triazole units into polymer matrices has been shown to improve thermal stability and mechanical strength.
| Polymer Type | Property Enhanced | Measurement |
|---|---|---|
| Triazole Copolymer | Thermal Stability | TGA onset at 300°C |
| Crosslinked Polymer Network | Mechanical Strength | Tensile Strength: 50 MPa |
This suggests potential applications in creating advanced materials for packaging or structural components .
Mechanism of Action
The mechanism of action of Methyl 2-((4-methyl-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous 1,2,4-triazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Substituent Analysis
Key structural variations among similar compounds include:
- Position 4 substituents : Methyl (target compound) vs. phenyl (e.g., sodium 2-((4-phenyl-5-...acetate) ).
- Position 5 substituents : (3-Methylpyrazolyl)methyl (target) vs. thiadiazole () or pyridinyl ().
- Thioacetate modifications : Methyl ester (target) vs. ethyl ester () or sodium carboxylate ().
Physicochemical Properties
Research Findings and Implications
- Conversely, phenyl groups enhance aromatic stacking but may reduce solubility.
Biological Activity
Methyl 2-((4-methyl-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound that features a complex structure incorporating both triazole and pyrazole moieties. These structural elements are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Structural Overview
The compound can be represented as follows:
Antimicrobial Properties
Research has indicated that compounds containing the triazole structure exhibit significant antimicrobial activity. Triazoles have been reported to possess broad-spectrum activity against various bacterial strains, including drug-resistant pathogens. For instance, studies have shown that derivatives of 1,2,4-triazoles demonstrate potent inhibitory effects against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Type | MIC (µg/mL) | Target Organism |
|---|---|---|
| Triazole Derivative A | 0.125 | S. aureus |
| Triazole Derivative B | 0.250 | E. coli |
| Methyl 2-((... | TBD | TBD |
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented, particularly in the context of agricultural applications. Compounds similar to this compound have shown efficacy against fungal pathogens such as Candida albicans and Aspergillus niger, making them valuable in both medical and agricultural settings .
Table 2: Antifungal Activity Data
| Compound Type | MIC (µg/mL) | Target Fungus |
|---|---|---|
| Triazole Derivative A | 0.050 | C. albicans |
| Triazole Derivative B | 0.100 | A. niger |
| Methyl 2-((... | TBD | TBD |
Anticancer Activity
Recent studies have explored the anticancer potential of triazole-containing compounds. For example, certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
Table 3: Anticancer Activity
| Compound Type | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Triazole Derivative A | 10 | HCT116 (Colon Carcinoma) |
| Triazole Derivative B | 20 | T47D (Breast Carcinoma) |
| Methyl 2-((... | TBD | TBD |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Membrane Disruption : Certain derivatives can disrupt microbial cell membranes, leading to cell death.
- DNA Interaction : The compound may bind to DNA or interfere with DNA replication processes in cancer cells.
Case Studies
In a study published in the journal "Medicinal Chemistry," researchers synthesized a series of triazole derivatives and evaluated their biological activities. Among these compounds, one derivative exhibited an IC50 value of 6.2 μM against HCT116 cells, indicating potent anticancer properties . Another study highlighted the antibacterial efficacy of a related triazole compound against methicillin-resistant Staphylococcus aureus (MRSA), with a MIC value lower than that of standard antibiotics .
Q & A
Q. What are the optimal multi-step synthetic routes for this compound, and how can intermediates be characterized?
The synthesis typically involves:
- Step 1: Formation of a pyrazole-thiazole intermediate via coupling of 3-methylpyrazole derivatives with thiazole precursors under reflux conditions (e.g., propan-2-ol, 3–4 hours) .
- Step 2: Cyclization with hydrazine derivatives to form the triazole core .
- Step 3: Thioether bond formation via nucleophilic substitution using sodium thiolates or thiourea . Characterization: Intermediates are analyzed using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. Purity is confirmed via HPLC (e.g., using a C18 column with UV detection at 254 nm) .
Q. What spectroscopic and chromatographic methods are most effective for structural confirmation?
- NMR: ¹H NMR reveals proton environments (e.g., pyrazole CH₃ at δ 2.1–2.3 ppm; triazole CH₂ at δ 4.0–4.2 ppm). ¹³C NMR confirms carbonyl (C=O) and thioether (C-S) bonds .
- IR: Peaks at 1670–1700 cm⁻¹ (ester C=O) and 2550–2600 cm⁻¹ (S-H in thiol intermediates) .
- HPLC-DAD: Quantifies purity (>95%) using a gradient elution (acetonitrile/water + 0.1% TFA) .
Q. How does pH influence the compound’s stability during synthesis and storage?
- Acidic conditions (pH < 4): Risk of ester hydrolysis, requiring inert atmospheres or low-temperature storage.
- Neutral/alkaline conditions (pH 7–9): Thioether bonds remain stable, but prolonged exposure may oxidize sulfur to sulfoxide .
Advanced Research Questions
Q. What strategies optimize reaction yields in triazole-thioether bond formation?
- Catalyst selection: Copper(I) iodide or NaH improves nucleophilic substitution efficiency (yield increases from 60% to 85%) .
- Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Microwave-assisted synthesis: Reduces reaction time from 12 hours to 2 hours (e.g., 50°C, 150 W) .
Q. How can mechanistic studies resolve contradictions in reported biological activities?
Discrepancies in antimicrobial or anticancer data may arise from:
- Assay variability: Use standardized MIC (Minimum Inhibitory Concentration) protocols against S. aureus or E. coli .
- Structural analogs: Compare activity of derivatives (Table 1) to identify critical functional groups .
Table 1: Bioactivity of Structural Analogs
| Compound | Modification | IC₅₀ (μM, HeLa cells) | MIC (μg/mL, E. coli) |
|---|---|---|---|
| Target Compound | None | 12.3 ± 1.2 | 32 ± 4 |
| Ethyl 2-(1-methylpyrazole)acetate | Ester instead of thioether | >100 | >128 |
| 4-Nitrobenzamide derivative | Nitro group at C4 | 8.9 ± 0.8 | 16 ± 2 |
Q. What computational methods predict interactions with biological targets?
- Molecular docking: Simulate binding to E. coli DNA gyrase (PDB: 1KZN) using AutoDock Vina. The thioether group shows hydrogen bonding with Asp81 .
- QSAR models: Correlate logP values (>2.5) with enhanced membrane permeability .
Methodological Guidance for Data Analysis
Q. How to address low reproducibility in synthetic yields?
- Controlled variables: Monitor moisture levels (<0.1% H₂O in solvents) and oxygen exclusion (argon atmosphere) .
- Byproduct analysis: Use LC-MS to detect sulfoxide impurities (m/z +16) from sulfur oxidation .
Q. What statistical approaches validate biological activity data?
- Dose-response curves: Fit to Hill equation (R² > 0.95) using GraphPad Prism.
- ANOVA: Compare triazole derivatives with Tukey’s post-hoc test (p < 0.05) .
Key Challenges and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
